2,4,6-Tris((trimethylsilyl)ethynyl)-1,3,5-triazine

Overview

Description

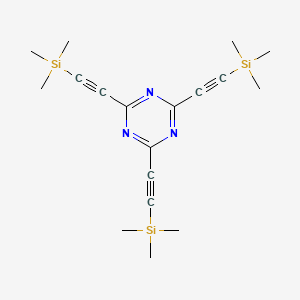

2,4,6-Tris((trimethylsilyl)ethynyl)-1,3,5-triazine is a chemical compound characterized by the presence of three trimethylsilyl-ethynyl groups attached to a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tris((trimethylsilyl)ethynyl)-1,3,5-triazine typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with trimethylsilylacetylene in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) under reflux conditions . The product is then purified through standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification processes.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tris((trimethylsilyl)ethynyl)-1,3,5-triazine can undergo various chemical reactions, including:

Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The ethynyl groups can participate in oxidation and reduction reactions, leading to the formation of different products.

Coupling Reactions: The ethynyl groups can undergo coupling reactions to form larger conjugated systems.

Common Reagents and Conditions

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents such as potassium permanganate, and reducing agents like lithium aluminum hydride. The reactions are typically carried out in organic solvents under controlled temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while coupling reactions can produce extended conjugated systems.

Scientific Research Applications

2,4,6-Tris((trimethylsilyl)ethynyl)-1,3,5-triazine has several scientific research applications, including:

Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the catalysts.

Photothermal Therapy: The compound’s ability to absorb near-infrared light and convert it to heat makes it a potential candidate for photothermal therapy applications.

Mechanism of Action

The mechanism by which 2,4,6-Tris((trimethylsilyl)ethynyl)-1,3,5-triazine exerts its effects depends on the specific application. In photothermal therapy, for example, the compound absorbs near-infrared light, leading to the excitation of electrons. The excited electrons then relax back to the ground state, releasing energy in the form of heat, which can be used to destroy cancer cells . In catalysis, the compound acts as a ligand, coordinating with metal centers to form active catalytic species that facilitate chemical reactions .

Comparison with Similar Compounds

Similar Compounds

2,4,6-Tris(trifluoromethyl)phenyl-lithium: This compound has similar structural features but different electronic properties due to the presence of trifluoromethyl groups.

2,4,6-Tris[2-(trimethylsilyl)ethynyl]-1,3,5-triazene: This compound is structurally similar but contains a triazene ring instead of a triazine ring.

Uniqueness

2,4,6-Tris((trimethylsilyl)ethynyl)-1,3,5-triazine is unique due to the presence of three trimethylsilyl-ethynyl groups attached to a triazine ring. This unique structure imparts specific electronic and steric properties that make the compound suitable for various applications in materials science, organic synthesis, and catalysis.

Biological Activity

2,4,6-Tris((trimethylsilyl)ethynyl)-1,3,5-triazine (CAS Number: 155202-89-4) is a synthetic compound characterized by its unique structure and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₂₇N₃Si₃ with a molecular weight of 369.68 g/mol. The compound features a triazine ring substituted with three trimethylsilyl-ethynyl groups, which contribute to its unique chemical reactivity and biological properties.

Anticancer Properties

Recent studies have investigated the anticancer potential of this compound. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested :

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

The results indicated that the compound inhibited cell proliferation in a dose-dependent manner. The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Apoptosis |

| MCF-7 | 20 | G2/M Arrest |

| A549 | 25 | Apoptosis |

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Studies have shown that it possesses significant antibacterial effects against Gram-positive and Gram-negative bacteria:

- Tested Bacteria :

- Staphylococcus aureus

- Escherichia coli

The minimum inhibitory concentration (MIC) values were determined through broth microdilution methods.

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 2,4,6-trifluoro-1,3,5-triazine with lithium 2-(trimethylsilyl)acetylide. This method allows for the selective introduction of the trimethylsilyl-ethynyl groups onto the triazine core.

Study on Anticancer Activity

A notable study published in a peer-reviewed journal explored the anticancer efficacy of this compound in vivo using xenograft models. Mice treated with varying doses showed a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.

Study on Antimicrobial Effects

Another research project focused on the antimicrobial properties of this triazine derivative. The study concluded that the compound's effectiveness against resistant strains of bacteria highlights its potential as a lead compound for developing new antimicrobial agents.

Properties

IUPAC Name |

2-[4,6-bis(2-trimethylsilylethynyl)-1,3,5-triazin-2-yl]ethynyl-trimethylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3Si3/c1-22(2,3)13-10-16-19-17(11-14-23(4,5)6)21-18(20-16)12-15-24(7,8)9/h1-9H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJRBNAFAIOIOKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=NC(=NC(=N1)C#C[Si](C)(C)C)C#C[Si](C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3Si3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.